2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as JNJ-31001074, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to have a high affinity for the serotonin transporter (SERT).
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide acts by selectively inhibiting the reuptake of serotonin by the SERT. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can lead to antidepressant and anxiolytic effects. The compound has also been shown to have moderate affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and other disorders. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is that it has been extensively studied and characterized in animal models, which makes it a useful tool for studying the mechanisms of depression, anxiety, and other disorders. However, one limitation of this compound is that it has not yet been studied extensively in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of research could focus on the development of more selective and potent compounds that target the SERT, NET, and DAT. Another area of research could focus on the potential use of 2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide in the treatment of drug addiction and other disorders. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and other disorders. The compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-15-17-28(18-16-27)23-11-9-22(10-12-23)26-25(29)19-30-24-13-7-21(8-14-24)20-5-3-2-4-6-20/h7-14,20H,2-6,15-19H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCFKIVLMVGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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